1-{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine

Lipophilicity logP 1,2,4-oxadiazole

1-{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine (CAS 1249814-83-2, PubChem CID is a heterocyclic small molecule (C₁₁H₂₀N₄O, MW 224.31 g/mol) belonging to the piperazine-1,2,4-oxadiazole hybrid class. It features a free piperazine secondary amine linked via an ethylene bridge to the 5-position of a 1,2,4-oxadiazole ring substituted with an isopropyl group at the 3-position.

Molecular Formula C11H20N4O
Molecular Weight 224.308
CAS No. 1249814-83-2
Cat. No. B2377609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine
CAS1249814-83-2
Molecular FormulaC11H20N4O
Molecular Weight224.308
Structural Identifiers
SMILESCC(C)C1=NOC(=N1)C(C)N2CCNCC2
InChIInChI=1S/C11H20N4O/c1-8(2)10-13-11(16-14-10)9(3)15-6-4-12-5-7-15/h8-9,12H,4-7H2,1-3H3
InChIKeyFYYGURSDYVIEFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine (CAS 1249814-83-2): Structural Identity and Procurement Baseline


1-{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine (CAS 1249814-83-2, PubChem CID 54592608) is a heterocyclic small molecule (C₁₁H₂₀N₄O, MW 224.31 g/mol) belonging to the piperazine-1,2,4-oxadiazole hybrid class [1]. It features a free piperazine secondary amine linked via an ethylene bridge to the 5-position of a 1,2,4-oxadiazole ring substituted with an isopropyl group at the 3-position [1]. The compound is supplied as a liquid at ambient temperature and is catalogued by multiple commercial vendors including American Elements, Enamine (via Chemspace), MolCore, CymitQuimica, and Leyan, with purities ranging from 95% to ≥98% [2][3]. Its primary utility is as a versatile synthetic building block and screening scaffold in early-stage pharmaceutical research, capitalizing on the well-established bioisosteric properties of the 1,2,4-oxadiazole core and the drug-like conformational flexibility of the piperazine ring [4].

Why Any Piperazine-Oxadiazole Cannot Replace 1-{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine (CAS 1249814-83-2) in Structure-Activity Optimization


Substitution at the 3-position of the 1,2,4-oxadiazole ring is a critical determinant of lipophilicity, steric profile, and ultimately target engagement. Even within the narrow sub-series of 3-alkyl-5-(1-piperazin-1-ylethyl)-1,2,4-oxadiazoles, the change from isopropyl to ethyl reduces computed logP by approximately 0.3 units (XLogP3 0.9 vs. 0.6), while substitution with cyclopropyl yields a nearly identical logP but with a distinct spatial geometry and reduced rotatable bond count [1]. These differences directly impact membrane permeability, metabolic stability, and protein binding, meaning that screening hits or lead compounds derived with the isopropyl congener cannot be reliably reproduced using the ethyl or cyclopropyl analogs without re-optimization of the structure-activity relationship [2]. Furthermore, the unsubstituted piperazine nitrogen of CAS 1249814-83-2 provides a single, well-defined derivatization handle, whereas analogs with methylene linkers (e.g., CAS 1172924-80-9) alter both linker flexibility and amine pKa, potentially redirecting the pharmacophore geometry [3]. For procurement integrity in iterative medicinal chemistry campaigns, maintaining the exact isopropyl substitution is therefore non-negotiable.

Quantitative Differential Evidence for 1-{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine (CAS 1249814-83-2) vs. Closest Structural Analogs


Lipophilicity Differentiation: Isopropyl vs. Ethyl and Cyclopropyl 3-Substituted 1,2,4-Oxadiazole-Piperazine Congeners

The isopropyl substituent at the 3-position confers a computed XLogP3 of 0.9 for the target compound, compared to 0.5982 for the direct ethyl analog (CAS 1251101-02-6) and 0.9132 for the cyclopropyl analog (CAS 1247576-93-7) [1]. This represents a ΔlogP of +0.30 vs. ethyl and −0.01 vs. cyclopropyl, placing the isopropyl congener in a distinct lipophilicity window that balances passive membrane permeation with aqueous solubility [2].

Lipophilicity logP 1,2,4-oxadiazole physicochemical properties

Molecular Weight and Rotatable Bond Differential: Isopropyl Piperazine-Oxadiazole as a Lead-Like Scaffold

The target compound (MW 224.31 g/mol, 3 rotatable bonds) occupies a favorable lead-like chemical space. By comparison, the ethyl analog (CAS 1251101-02-6) is lighter at 210.27 g/mol with 3 rotatable bonds, while the cyclopropyl analog (CAS 1247576-93-7) weighs 222.29 g/mol with fewer effective rotational degrees of freedom due to ring constraint [1][2]. The isopropyl compound uniquely balances sufficient mass for target complementarity while remaining below the 250 Da threshold frequently used in fragment-to-lead campaigns, and its 3 rotatable bonds keep it well within the ≤3 criterion of the Astex 'Rule of Three' for fragment-based screening libraries [3].

Molecular weight rotatable bonds lead-likeness drug-like properties

Topological Polar Surface Area Uniformity: Confirming CNS-Permeable Physicochemical Space Across the 3-Alkyl Subseries

The target compound exhibits a computed TPSA of 54.2 Ų (PubChem Cactvs), which is effectively identical to both the ethyl analog (54.19 Ų) and the cyclopropyl analog (54.19 Ų) [1]. All three compounds fall well below the widely accepted 60–70 Ų threshold predictive of favorable CNS penetration [2]. This TPSA uniformity, combined with the differentiated logP values (see Evidence Item 1), means that CNS permeability ranking within this subseries is predominantly driven by lipophilicity differences rather than hydrogen-bonding capacity, making the isopropyl variant the optimal candidate when moderate lipophilicity (XLogP3 ~0.9) is desired without sacrificing CNS access potential.

Topological polar surface area CNS permeability blood-brain barrier physicochemical profiling

Purity Grade Tiering: Vendor-Specific Quality Levels for CAS 1249814-83-2 Influence Reproducibility of Screening Data

Commercially available purity grades for the target compound span from 95% (CymitQuimica/Biosynth) to ≥98% (Leyan) and NLT 97% (MolCore, ISO-certified) . In comparison, the ethyl analog is offered at 98% (Leyan), and the cyclopropyl analog at 95% (Leyan) . For the target compound specifically, the availability of a ≥98% grade from Leyan (Product No. 1552453) provides a higher-purity procurement option than the minimum 95% threshold typical of the subseries, which is critical for minimizing false-positive rates in high-throughput screening where 95% purity corresponds to up to 5% (w/w) unidentified impurities that can act as pan-assay interference compounds [1].

Purity quality control vendor comparison reproducibility

Scaffold-Class Evidence: 1,2,4-Oxadiazole-Piperazine Hybrids as Privileged Chemotypes in Nuclear Receptor and Metabolic Enzyme Targeting

Although no target-specific bioactivity data have been published for CAS 1249814-83-2 itself, the 1,2,4-oxadiazole-piperazine chemotype has demonstrated quantifiable activity in two therapeutically relevant systems: (i) as FXR antagonists, compounds 5 and 11 from the Finamore et al. series showed dual FXR/PXR modulation in HepG2 cells at micromolar concentrations [1]; (ii) as acetyl-CoA carboxylase (ACC) inhibitors, piperazine-oxadiazole compound 26 achieved hACC2 IC₅₀ = 841 nM and inhibited malonyl-CoA production in an in vivo rat pharmacodynamic assay [2]. The isopropyl substitution pattern of the target compound mirrors the 3-alkyl decoration present in these active chemotypes, positioning it as a direct structural entry point into these pharmacological spaces [3].

1,2,4-oxadiazole piperazine FXR antagonist ACC inhibitor chemotype

Optimal Procurement and Deployment Scenarios for 1-{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine (CAS 1249814-83-2)


Focused Library Synthesis Targeting Nuclear Receptor Modulation (FXR/PXR)

Research groups pursuing nonsteroidal FXR antagonists or dual FXR/PXR modulators—as described in the 2023 Finamore et al. series—should procure CAS 1249814-83-2 as a key intermediate. The free piperazine nitrogen enables direct N-alkylation or N-arylation to generate diverse 4-substituted piperazine libraries, while the isopropyl group at the oxadiazole 3-position maintains the logP window (~0.9) associated with cellular permeability in HepG2 assay systems [1]. The availability of 98% purity grade from Leyan minimizes the need for post-purchase purification before parallel synthesis workflows.

Fragment-Based Screening Deck Expansion with Lead-Like Physicochemical Properties

With MW 224.31 g/mol, 3 rotatable bonds, and TPSA 54.2 Ų, CAS 1249814-83-2 satisfies the Astex Rule of Three criteria for fragment libraries and the CNS MPO desirability thresholds [1][2]. Procurement teams building focused fragment sets for SPR or NMR-based screening should prioritize this compound over the ethyl analog (MW 210.27) when deeper binding pocket exploration is desired, and over the cyclopropyl analog when a fully rotatable isopropyl side chain is preferred for induced-fit binding assessment [3].

Acetyl-CoA Carboxylase (ACC) Inhibitor Lead Optimization

The Busby et al. piperazine-oxadiazole ACC inhibitor series established that 3-alkyl substitution on the oxadiazole ring is compatible with nanomolar ACC2 inhibition (lead compound 26: hACC2 IC₅₀ = 841 nM) and in vivo pharmacodynamic efficacy [1]. CAS 1249814-83-2 serves as a direct synthetic precursor for generating new ACC inhibitor candidates via diversification of the piperazine NH, enabling medicinal chemistry teams to explore SAR around the 4-position while retaining the isopropyl-oxadiazole core that contributed to the favorable metabolic stability profile of the reference series.

CNS-Targeted Probe Development Leveraging Favorable TPSA-LogP Combination

The combination of TPSA 54.2 Ų (well below the CNS permeability threshold of 60–70 Ų) and XLogP3 0.9 positions CAS 1249814-83-2 as a CNS-accessible scaffold [1][2]. Neuroscience drug discovery programs seeking to develop brain-penetrant probes or PET tracer precursors can exploit the compound's balanced physicochemical profile. The isopropyl variant offers a 0.3 log unit higher lipophilicity than the ethyl congener, which may translate to measurably improved blood-brain barrier passive permeation without pushing logP into ranges (>3) associated with high tissue binding and promiscuity [3].

Quote Request

Request a Quote for 1-{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.